molecular formula C8H9NO B1265676 3'-Methylformanilide CAS No. 3085-53-8

3'-Methylformanilide

Cat. No. B1265676
CAS RN: 3085-53-8
M. Wt: 135.16 g/mol
InChI Key: JPXIYUADQNFRCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like N-Methylformamide and derivatives involves complex chemical processes. For instance, a novel charge-transporting material, Ethyl 3 carbazylidene α phenyl phenylhydrazone, was synthesized using N Methylformanilide as a replacement for dimethylformamide in formylation reactions, indicating the utility of similar compounds in synthesizing organic photoreceptor compounds (Li Du, 2000).

Molecular Structure Analysis

The molecular structure of N-Methylformamide, a compound similar to 3'-Methylformanilide, has been studied in detail. For example, Kitano and Kuchitsu (1973) determined bond distances and angles in N-methylformamide, revealing systematic trends among the skeletal structures of formamide, acetamide, N-methylformamide, and N-methylacetamide (M. Kitano & K. Kuchitsu, 1973).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 3'-Methylformanilide have been explored. For instance, the oxidation of N,N-dimethylanilines with molecular oxygen using iron(III) chloride in the presence of benzoyl cyanide, yielding N-cyanomethyl-N-methylanilines and N-methylformanilides, indicates complex chemical behavior (S. Murata et al., 1993).

Physical Properties Analysis

The study of physical properties is essential for understanding the applications of such compounds. Research on molecules like methyl cyanoformate provides insights into the structural characteristics and physical behavior of similar compounds (J. Durig et al., 1992).

Chemical Properties Analysis

The chemical properties of 3'-Methylformanilide-related compounds have been a subject of extensive research. For example, the detailed study of molecules like chloroform, bromoform, and methyl-iodide, which are structurally related, helps in understanding their intermolecular structure and chemical interactions (S. Pothoczki et al., 2011).

Scientific Research Applications

  • Dyeing Process of Meta-Aramid Fibers

    • 3'-Methylformanilide has been utilized as a swelling agent in the dyeing process of meta-aramid fibers, particularly with a cationic dye (C.I. Basic Blue 41). This study explored the optimization of dyeing conditions, including initial dyestuff concentration, swelling agent concentration, and dyeing time. The research indicated that 3'-Methylformanilide significantly improved dye adsorption and color fastness properties in meta-aramid fibers (Islam, Aimone, Ferri, & Rovero, 2015).
  • Synthesis of Quinolinium Salts and 4-Quinolones

    • Another significant application of 3'-Methylformanilide is in the chemical synthesis of quinolinium salts and 4-quinolones. These compounds are produced through a reaction involving 3'-Methylformanilide and alkanoamides in the presence of POCl3. The process yields high-quality 4-quinolones, which are crucial in various chemical and pharmaceutical applications (Meth–Cohn & Taylor, 1993).
  • Charge Transporting Materials

    • In the field of organic electronics, 3'-Methylformanilide has been used in the synthesis of novel charge-transporting materials. These materials show high sensitivity in the near-infrared region and are utilized in organic electrophotographic photoreceptors. The synthesis process involves a series of reactions where 3'-Methylformanilide plays a crucial role (Li Du, 2000).
  • Production from Carbon Dioxide of Flue Gas

    • An innovative application of 3'-Methylformanilide involves its production from the carbon dioxide of flue gas in coal-fired power plants. This process integrates carbon dioxide separation and catalytic conversion to produce 3'-Methylformanilide efficiently and economically. It demonstrates the potential of 3'-Methylformanilide in carbon capture and utilization strategies (Han, 2017).
  • Nuclear Magnetic Resonance Studies

    • 3'-Methylformanilide has been studied for its impact on nuclear magnetic resonance (NMR) spectra, particularly in understanding the reorientations and internal rotations of molecular structures. Such studies are crucial in elucidating the detailed molecular behavior of compounds like 3'-Methylformanilide (Gutowsky & Holm, 1956).

Safety And Hazards

3’-Methylformanilide may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . When handling this compound, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

N-(3-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)9-6-10/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIYUADQNFRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184863
Record name 3'-Methylformanilide
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methylformanilide

CAS RN

3085-53-8
Record name N-(3-Methylphenyl)formamide
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Record name 3'-Methylformanilide
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Record name m-Formotoluidide
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Record name 3'-Methylformanilide
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Record name 3'-methylformanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Dewapriya, N Rousis, C Rauert, NS Thomaidis… - ACS ES&T …, 2023 - ACS Publications
Urban stormwater runoff is a major source of pollutants into receiving water bodies. The pollutant profile of stormwater samples collected from an Australian creek during a major storm …
Number of citations: 0 pubs.acs.org
AF Brigas - thieme-connect.com
… 1-(3-Tolyl)-1H-tetrazole (10, R1 = 3-Tol); Typical Procedure:[22] PCl5 (52 g, 0.25 mol) was added portionwise with stirring to a soln of 3-methylformanilide (33.8 g, 0.25 mol) in toluene (…
Number of citations: 0 www.thieme-connect.com

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